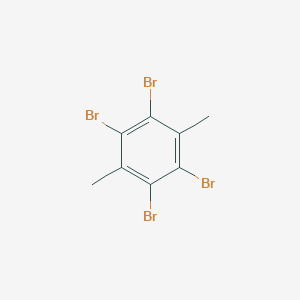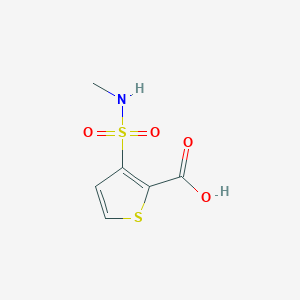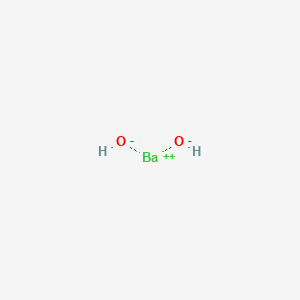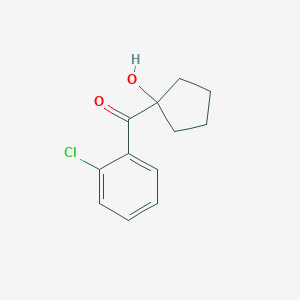
(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone
描述
The compound (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone is a chemical of interest due to its relevance in the synthesis of psychoactive substances such as ketamine. It has been identified as a precursor in the illicit manufacturing of ketamine, which is known for its hallucinogenic and dissociative effects .
Synthesis Analysis
A novel process for the synthesis of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone has been reported, which involves the use of cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. This method was uncovered during the investigation of a chemical company suspected of importing precursors for the production of illicit drugs. The synthesis was validated through various analytical techniques, including gas chromatography-mass spectrometry, liquid chromatography-high-resolution mass spectrometry, and nuclear magnetic resonance analyses .
Molecular Structure Analysis
While the specific molecular structure analysis of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone is not detailed in the provided papers, the general structure of related compounds suggests that it likely contains a cyclopentyl ring with a hydroxyl group and a 2-chlorophenyl moiety attached to a ketone functional group. The structure of ketones and their reactivity in various chemical reactions, such as selenenylation-acylation and Reformatsky-type reactions, have been studied, which could provide insights into the reactivity and properties of the compound .
Chemical Reactions Analysis
The compound (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone could potentially undergo various chemical reactions due to the presence of reactive functional groups. For instance, ketones are known to participate in selenenylation-acylation reactions, where enolizable ketones react with biselectrophiles like 2-chloroselenobenzoyl chloride . Additionally, ketones can also be involved in Reformatsky-type reactions with carbonyl compounds to yield α,α-difluoro-β-hydroxy ketones . These reactions highlight the potential reactivity of the ketone functional group in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone are not explicitly discussed in the provided papers. However, based on the properties of similar ketones, it can be inferred that the compound would exhibit characteristics typical of ketones, such as solubility in organic solvents and the ability to form hydrogen bonds due to the hydroxyl group. The presence of the chlorophenyl group could also influence the compound's reactivity and electronic properties .
科研应用
Synthesis Approaches :
- A novel and efficient protocol for synthesizing ketamine using (2-chlorophenyl) as an intermediate has been developed. This protocol is notable for its use of non-toxic materials and avoidance of corrosive acids, marking an improvement over traditional synthesis methods (Zekri, Fareghi‐Alamdari, & Momeni-Fard, 2020).
- The Friedel–Crafts acylation reaction was utilized to synthesize several ketones, including (2-chlorophenyl) compounds. Notably, this method, enhanced by microwave heating, offered higher yields and cleaner products compared to conventional heating techniques (Mahdi et al., 2011).
Intermolecular Interactions and Complexes :
- Research highlighted the interaction between hydroxy-diphenyl-[4-chlorophenyl]-methane and ketones, emphasizing the role of the Cl-substituted phenyl group in the strength of formed complexes. These complexes were characterized by hydrogen bonds and π-electron interactions (Reichstat et al., 1992).
Chemical Reactions and Mechanisms :
- A study explored the reactions of enolates with vinyl selenoxides and selenones, where organoselenium moieties played crucial roles in activating C=C bonds for conjugate addition reactions. This research offers insights into the synthesis of cyclopropylcarbonyl compounds, demonstrating the versatility of (2-chlorophenyl) compounds in chemical reactions (Ando et al., 1984).
- Another study delved into the kinetics and mechanisms of benzyl para-chlorophenyl ketone oxidation, providing a comprehensive understanding of the reaction pathways and the formation of various products, including the role of α-ketoperoxyl radicals in the process (Revkov, Voronina, & Perkel’, 2007).
Structural and Crystallographic Studies :
- A paper detailed the crystallographic analysis of a (2-chlorophenyl) compound, revealing intricate molecular geometry and intermolecular interactions that contribute to its crystal packing and stability (Jasinski et al., 2007).
性质
IUPAC Name |
(2-chlorophenyl)-(1-hydroxycyclopentyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)11(14)12(15)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTPOHDQDJTAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238243 | |
| Record name | (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |
CAS RN |
90717-17-2 | |
| Record name | (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090717172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chlorophenyl) (1-hydroxycyclopentyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-CHLOROPHENYL) (1-HYDROXYCYCLOPENTYL) KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7428H4566N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



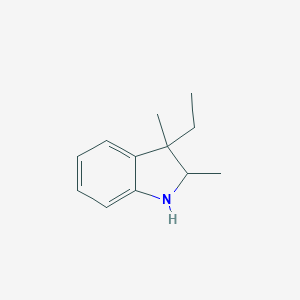
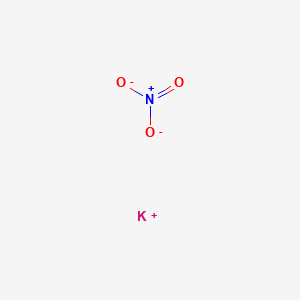
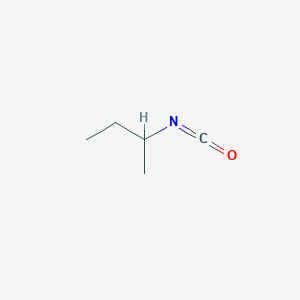
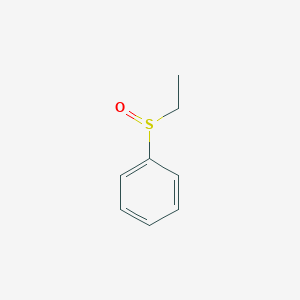
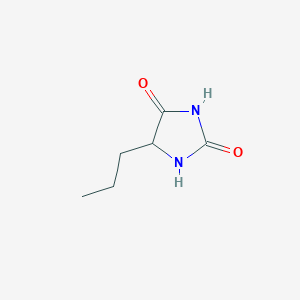
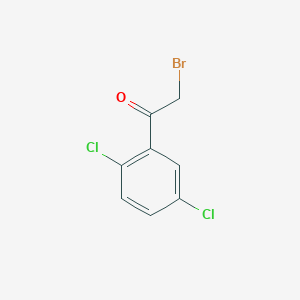
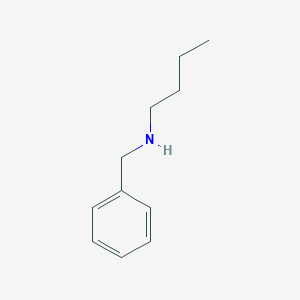
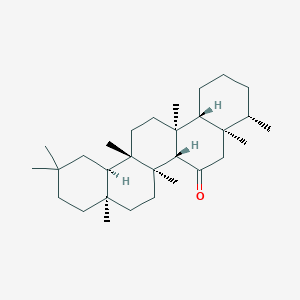
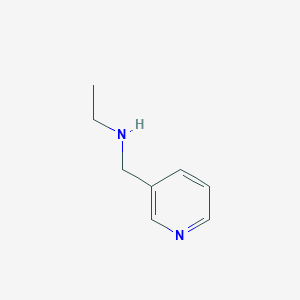
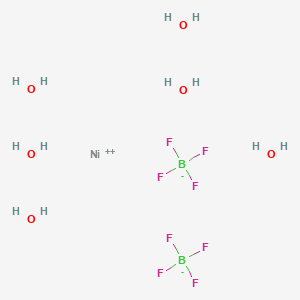
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
